(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
This compound is a structurally complex heterocyclic molecule featuring a thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core substituted with a 3-fluorobenzyl group at position 1 and a (3-chloro-2-methylphenyl)aminomethylene moiety at position 3 in the Z-configuration. Its synthesis likely involves cyclization and functionalization steps analogous to those reported for related sulfonamide- or thiazine-based systems, as seen in the formation of 1,2-benzothiazine 1,1-dioxides and triazole-thione intermediates .
Properties
IUPAC Name |
(3Z)-3-[(3-chloro-2-methylanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S2/c1-13-16(22)6-3-7-17(13)24-11-19-20(26)21-18(8-9-29-21)25(30(19,27)28)12-14-4-2-5-15(23)10-14/h2-11,24H,12H2,1H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKGWCZGTXNCDN-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thiazine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a thieno-thiazin core, which is known for its diverse pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, particularly focusing on its antitumor and antimicrobial properties. The following sections detail specific findings from research studies.
Antitumor Activity
-
In Vitro Studies :
- The compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported to be in the low micromolar range, indicating potent activity.
- A structure-activity relationship (SAR) analysis suggested that modifications to the thiazine core could enhance cytotoxicity and selectivity towards cancer cells .
- Mechanism of Action :
Antimicrobial Activity
-
Antibacterial Properties :
- The compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
- Minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL, highlighting its potential as a lead compound for developing new antibiotics .
- Antifungal Activity :
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Study 1 : A study conducted by Zhang et al. (2020) investigated the effects of this compound on tumor growth in vivo using mouse models. Results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues .
- Study 2 : Another research effort focused on the antimicrobial efficacy of the compound against biofilms formed by Staphylococcus aureus. The results showed that it could effectively inhibit biofilm formation at sub-MIC levels, suggesting its utility in treating chronic infections .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antitumor | MCF-7 | 10 | Induction of apoptosis |
| Antitumor | HeLa | 8 | Caspase pathway activation |
| Antibacterial | MRSA | 16 | Disruption of cell wall synthesis |
| Antibacterial | E. coli | 32 | Inhibition of protein synthesis |
| Antifungal | C. albicans | 20 | Disruption of cell membrane integrity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfonamide- or thiazine-derived heterocycles. Below is a comparative analysis with structurally related molecules:
Key Observations:
Synthetic Pathways: The target compound’s synthesis likely parallels methods for triazole-thiones (e.g., thiocarbohydrazide fusion ) and benzothiazine dioxides (e.g., cyclization with sulfamoyl chlorides ). However, its thieno-thiazinone core introduces additional complexity.
Bioactivity Potential: Fluorine and chlorine atoms in the target compound could mimic the pharmacophore roles seen in triazole-thiones (e.g., antimicrobial activity ) or benzothiazine dioxides (e.g., anti-inflammatory effects ).
Stability and Solubility :
- Sulfone groups (2,2-dioxide) in the target compound and analogs (e.g., compounds 7 and 11 ) enhance polarity, improving aqueous solubility but possibly reducing membrane permeability.
- The 3-fluorobenzyl group may counterbalance this by increasing lipophilicity, a strategy employed in CNS-targeting drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
